molecular formula C13H14N2O3 B4111441 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide CAS No. 74169-76-9

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide

Cat. No. B4111441
CAS RN: 74169-76-9
M. Wt: 246.26 g/mol
InChI Key: TYVCNAIERHFOFR-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide, also known as MI-2, is a small molecule inhibitor that has been developed for the inhibition of the MDM2-p53 interaction. The MDM2-p53 interaction is an important pathway that regulates the activity of the tumor suppressor protein p53. Inhibition of this pathway has been shown to be a promising therapeutic strategy for the treatment of cancer.

Mechanism of Action

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide works by binding to the MDM2 protein and preventing it from interacting with the p53 protein. This results in the stabilization and activation of p53, which in turn leads to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumors in preclinical models of cancer. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide has been shown to be well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a useful tool for studying the MDM2-p53 pathway in vitro and in vivo. One limitation of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide is that it may not be effective in all types of cancer. In addition, further studies are needed to determine the optimal dosing and administration of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide in humans.

Future Directions

For the study of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide include the development of more potent and selective inhibitors of the MDM2-p53 pathway. In addition, further studies are needed to determine the optimal dosing and administration of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide in humans. Other potential applications of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide include the treatment of other diseases that involve the MDM2-p53 pathway, such as neurodegenerative diseases and viral infections.

Scientific Research Applications

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide has been extensively studied for its potential use in the treatment of cancer. The MDM2-p53 interaction is a key pathway that regulates the activity of the tumor suppressor protein p53. Inhibition of this pathway has been shown to be a promising therapeutic strategy for the treatment of cancer. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide has been shown to be a potent inhibitor of the MDM2-p53 interaction and has demonstrated efficacy in preclinical studies.

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-14-11(16)7-4-8-15-12(17)9-5-2-3-6-10(9)13(15)18/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVCNAIERHFOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225132
Record name 2-Isoindolinebutyramide, 1,3-dioxo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74169-76-9
Record name 2-Isoindolinebutyramide, 1,3-dioxo-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074169769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isoindolinebutyramide, 1,3-dioxo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide
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4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide
Reactant of Route 3
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4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide
Reactant of Route 4
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide
Reactant of Route 5
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide
Reactant of Route 6
Reactant of Route 6
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbutanamide

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